molecular formula C9H15Cl2N3 B1402721 4-(Piperidin-2-yl)pyrimidine dihydrochloride CAS No. 1361112-28-8

4-(Piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B1402721
CAS No.: 1361112-28-8
M. Wt: 236.14 g/mol
InChI Key: NMNISCWTRKRDFG-UHFFFAOYSA-N
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Description

4-(Piperidin-2-yl)pyrimidine dihydrochloride is a chemical compound that features a pyrimidine ring substituted with a piperidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine with pyrimidine derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-2-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 4-(Piperidin-2-yl)pyrimidine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other chemical compounds.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a tool in molecular biology experiments. Its interactions with biological molecules can provide insights into cellular processes.

Medicine: In the medical field, this compound has potential applications as a therapeutic agent. It may be used in the development of drugs for treating various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(Piperidin-2-yl)pyrimidine dihydrochloride exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyrimidine derivatives

  • Other piperidinyl-substituted heterocycles

Uniqueness: 4-(Piperidin-2-yl)pyrimidine dihydrochloride is unique due to its specific structural features, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties or chemical behaviors.

Properties

IUPAC Name

4-piperidin-2-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;;/h4,6-8,11H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNISCWTRKRDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 3
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 4
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 5
4-(Piperidin-2-yl)pyrimidine dihydrochloride
Reactant of Route 6
4-(Piperidin-2-yl)pyrimidine dihydrochloride

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